molecular formula C16H26N2O2 B4837680 N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide

N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B4837680
M. Wt: 278.39 g/mol
InChI Key: CCKPQMZRYNGJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analogue of pheromones, which are chemical signals that are used by animals to communicate with each other.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is believed to involve the activation of the olfactory receptors in animals and the modulation of the endocrine system. This compound is thought to mimic the pheromones produced by animals, which can stimulate the feeding behavior and reproductive activities of the target animals. This compound can also affect the secretion of hormones such as growth hormone and luteinizing hormone, which can promote the growth and development of animals.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on animals, including increased feed intake, improved growth performance, enhanced immune function, and altered hormone secretion. This compound can also affect the metabolism of nutrients such as protein, lipid, and carbohydrate, which can influence the energy balance and body composition of animals.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stable chemical properties. This compound can also be easily incorporated into animal feeds or plant growth media, which can facilitate the administration and measurement of its effects. However, this compound has some limitations for lab experiments, including the potential for non-specific effects and the need for appropriate controls and dosages.

Future Directions

There are several future directions for the research on N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide, including the elucidation of its molecular targets and signaling pathways, the optimization of its synthesis and formulation, and the evaluation of its safety and efficacy in different animal and plant species. This compound may also have potential applications in other fields such as human health and environmental protection, which warrant further investigation.
Conclusion
This compound is a chemical compound that has potential applications in various fields such as aquaculture, animal husbandry, and agriculture. This compound can be synthesized through a simple reaction and has been shown to have various biochemical and physiological effects on animals. This compound has several advantages for lab experiments but also has some limitations. Further research on this compound is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as aquaculture, animal husbandry, and agriculture. In aquaculture, this compound is used as a feed attractant to enhance the growth and survival of aquatic animals such as fish and shrimp. In animal husbandry, this compound is used as a feed additive to improve the feed intake and growth performance of livestock such as pigs and poultry. In agriculture, this compound is used as a plant growth regulator to enhance the yield and quality of crops such as rice and wheat.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-12-9-13(2)14(3)15(10-12)20-11-16(19)17-7-6-8-18(4)5/h9-10H,6-8,11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKPQMZRYNGJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NCCCN(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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